![molecular formula C22H18ClN5O3S B236303 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide, commonly known as CFT or WIN 35,428, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine. However, unlike cocaine, CFT does not have the same addictive properties and has been shown to have potential therapeutic uses in various fields of research.
Wirkmechanismus
CFT acts as a competitive inhibitor of DAT, which means that it competes with dopamine for binding to DAT. By blocking the reuptake of dopamine, CFT increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors has been shown to have various effects on behavior and physiology, including increased locomotor activity, enhanced cognitive function, and increased reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CFT are complex and depend on various factors such as dosage, route of administration, and individual differences in metabolism. However, some of the most commonly observed effects of CFT include increased dopamine release, increased locomotor activity, enhanced cognitive function, and increased reward-seeking behavior. CFT has also been shown to have potential therapeutic uses in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CFT in lab experiments is its high selectivity for DAT. CFT has been shown to have minimal binding to other neurotransmitter transporters, which makes it a useful tool for studying the specific role of DAT in various neurological and psychiatric disorders. However, one of the main limitations of using CFT in lab experiments is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are many potential future directions for research on CFT and its applications in various fields of science. Some of the most promising areas of research include the development of new radioligands for studying DAT, the investigation of the potential therapeutic uses of CFT in the treatment of various neurological and psychiatric disorders, and the exploration of the biochemical and physiological effects of CFT in different animal models. Additionally, there is a need for further research on the potential long-term effects of CFT use and the development of new methods for administering CFT that could enhance its therapeutic potential.
Synthesemethoden
CFT can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of CFT typically begins with the reaction of 3-chloro-4-nitroaniline with 2-furoyl chloride to form the intermediate 3-chloro-4-[4-(2-furoyl)anilino]nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride. The amine is then coupled with 2,1,3-benzothiadiazole-5-carboxylic acid to form the final product, CFT.
Wissenschaftliche Forschungsanwendungen
CFT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of CFT as a tool for studying the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and abnormalities in DAT function have been implicated in various neurological and psychiatric disorders. CFT has been shown to bind specifically to DAT and can be used as a radioligand to study the distribution and function of DAT in the brain.
Eigenschaften
Molekularformel |
C22H18ClN5O3S |
---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C22H18ClN5O3S/c23-16-13-15(24-21(29)14-3-5-17-18(12-14)26-32-25-17)4-6-19(16)27-7-9-28(10-8-27)22(30)20-2-1-11-31-20/h1-6,11-13H,7-10H2,(H,24,29) |
InChI-Schlüssel |
MNPJJPLAXMQOGU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)Cl)C(=O)C5=CC=CO5 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)Cl)C(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.